molecular formula C26H20N2O5 B10897891 4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B10897891
M. Wt: 440.4 g/mol
InChI Key: WQVKGYZEUHJWFK-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a benzoic acid moiety, and a hydrazone linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. The hydrazone linkage is formed through the reaction of a hydrazine derivative with an appropriate carbonyl compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone bond.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, could be explored.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID would depend on its specific interactions with molecular targets. The hydrazone linkage and aromatic rings may allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and furan-containing molecules. Examples include:

  • 4-(5-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID analogs with different substituents on the aromatic rings.
  • Other furan-based compounds with varying functional groups.

Uniqueness

The uniqueness of 4-(5-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of 4-(5-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

4-[5-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C26H20N2O5/c29-24(30)19-13-11-18(12-14-19)23-16-15-22(33-23)17-27-28-25(31)26(32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-17,32H,(H,28,31)(H,29,30)/b27-17+

InChI Key

WQVKGYZEUHJWFK-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.